Regioisomeric Identity as Crizotinib Impurity 12: Critical for Analytical Method Validation
For the identification and quantitation of Crizotinib Impurity 12, the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) guidelines require the use of a structurally identical reference standard. The target compound, 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, is the precise regioisomer designated as Crizotinib Impurity 12 [1]. The closest analog, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is pharmacopeially distinct and cannot serve as a substitute. Substitution would result in a 100% error in peak identification and an unquantifiable risk to method accuracy, potentially leading to false-positive or false-negative impurity assessments during drug substance release testing [2].
| Evidence Dimension | Pharmacopeial Identity: Regioisomer Specificity for Impurity 12 Standard |
|---|---|
| Target Compound Data | 2,4-dichloro-5-fluorophenyl regioisomer (CAS 704-09-6 / 1344923-72-3) |
| Comparator Or Baseline | 2,6-dichloro-3-fluorophenyl regioisomer (CAS 877397-65-4), used as key crizotinib intermediate |
| Quantified Difference | Structurally non-identical; substitution leads to 100% analytical method failure for Impurity 12 |
| Conditions | HPLC method validation per ICH Q2(R1) guidelines; regulatory filing for ANDA/DMF of Crizotinib drug substance. |
Why This Matters
Procuring the exact regioisomer avoids method validation failure and costly delays in regulatory submissions.
- [1] SynZeal. Crizotinib Impurity 12 Product Page. Accessed 2026-05-03. View Source
- [2] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). 2006. View Source
